molecular formula C7H4BrClN2 B1381748 8-Bromo-6-chloroimidazo[1,5-a]pyridine CAS No. 1427400-82-5

8-Bromo-6-chloroimidazo[1,5-a]pyridine

Cat. No.: B1381748
CAS No.: 1427400-82-5
M. Wt: 231.48 g/mol
InChI Key: JFWRJLCFDZTUAS-UHFFFAOYSA-N
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Description

8-Bromo-6-chloroimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of both bromine and chlorine atoms attached to the imidazo[1,5-a]pyridine core. It is primarily used as an intermediate in organic synthesis and has applications in medicinal chemistry due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-chloroimidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with α-haloketones under acidic conditions, followed by halogenation to introduce the bromine and chlorine atoms . The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-chloroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized imidazopyridine derivatives .

Scientific Research Applications

8-Bromo-6-chloroimidazo[1,5-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

  • 3-Bromo-6-chloroimidazo[1,2-a]pyridine
  • 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde

Comparison: Compared to other imidazopyridine derivatives, 8-Bromo-6-chloroimidazo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in drug discovery and development .

Properties

IUPAC Name

8-bromo-6-chloroimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-6-1-5(9)3-11-4-10-2-7(6)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWRJLCFDZTUAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CN2C=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-6-chloroimidazo[1,5-a]pyridine
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8-Bromo-6-chloroimidazo[1,5-a]pyridine
Reactant of Route 3
8-Bromo-6-chloroimidazo[1,5-a]pyridine
Reactant of Route 4
8-Bromo-6-chloroimidazo[1,5-a]pyridine
Reactant of Route 5
8-Bromo-6-chloroimidazo[1,5-a]pyridine
Reactant of Route 6
8-Bromo-6-chloroimidazo[1,5-a]pyridine

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